Buxifoliadine H

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Buxifoliadine H is a natural plant compound belonging to the group of alkaloids. It is primarily extracted from the leaves of certain plants such as the purple bract (Buxus wallichiana) . This compound is known for its unique chemical structure and potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of Buxifoliadine H is complex and typically involves extraction and isolation from plant sources. The specific preparation process may vary depending on the method and purpose of the study . Generally, the leaves of Buxus wallichiana are dried and subjected to solvent extraction using polar solvents like ethanol or chloroform. The extract is then purified through various chromatographic techniques to isolate this compound .

Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound due to its complex extraction process and limited availability of plant sources. Most of the production is carried out in research laboratories for scientific studies .

Análisis De Reacciones Químicas

Types of Reactions: Buxifoliadine H undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound under controlled conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce this compound.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of this compound .

Aplicaciones Científicas De Investigación

Buxifoliadine H has shown promise in various scientific research applications:

Mecanismo De Acción

The mechanism of action of Buxifoliadine H involves multiple molecular targets and pathways:

Anticancer Activity: this compound inhibits cancer cell proliferation by inducing apoptosis through the activation of caspase-3 and Bax proteins.

Neuroprotective Effects: this compound exhibits neuroprotective effects by inhibiting acetylcholinesterase and preventing beta-amyloid aggregation, which are key factors in Alzheimer’s disease pathogenesis.

Comparación Con Compuestos Similares

Buxifoliadine H is part of a group of acridone alkaloids, which include compounds like buxifoliadine A, buxifoliadine B, and buxifoliadine E . These compounds share similar chemical structures but differ in their specific functional groups and biological activities. For example:

Buxifoliadine A: Known for its anti-inflammatory properties.

Buxifoliadine B: Exhibits significant antioxidant activity.

Buxifoliadine E: Shows potent anticancer effects, particularly against hepatoblastoma cells.

This compound stands out due to its unique combination of biological activities, making it a compound of significant interest for further research and potential therapeutic applications .

Actividad Biológica

Buxifoliadine H is a compound derived from the plant Atalantia buxifolia, which belongs to the family Rutaceae. This compound, along with other acridone derivatives, has garnered attention due to its diverse biological activities, particularly in cancer research and neuroprotection. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and pharmacological data.

Overview of this compound

This compound is an acridone alkaloid known for its potential therapeutic effects. Acridone derivatives have been studied for various biological activities, including anti-cancer, anti-microbial, and neuroprotective properties. The focus on this compound primarily revolves around its cytotoxic effects on cancer cells and its interactions with critical signaling pathways.

Recent studies have highlighted the cytotoxic effects of this compound on several cancer cell lines, including prostate cancer (LNCaP), hepatoblastoma (HepG2), neuroblastoma (SHSY5Y), and colorectal cancer (HT29). The compound exhibits a dose-dependent response in inhibiting cell proliferation.

Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines

| Cell Line | IC50 (µM) | Description |

|---|---|---|

| LNCaP | 43.10 | Prostate cancer |

| HepG2 | 41.36 | Hepatoblastoma |

| HT29 | 64.60 | Colorectal cancer |

| SHSY5Y | 96.27 | Neuroblastoma |

The most potent activity was observed against the HepG2 cell line, where this compound induced significant apoptosis through modulation of apoptotic signaling proteins such as Bid, cleaved caspase-3, and Bax via the ERK/MAPK pathway .

Apoptotic Signaling Pathways

This compound's mechanism involves the inhibition of the ERK signaling pathway, which is crucial for cell survival and proliferation. Studies indicate that treatment with this compound leads to altered expression levels of proteins involved in apoptosis, suggesting that it promotes programmed cell death in cancer cells .

Case Study: Effects on HepG2 Cells

In a specific study focusing on HepG2 cells, treatment with this compound resulted in:

- Increased apoptosis : Marked by elevated levels of cleaved caspase-3.

- Modulation of MAPK signaling : Indicating a disruption in survival signaling pathways.

The findings suggest that this compound may serve as a potential therapeutic agent for liver cancer by inducing apoptosis through specific molecular pathways .

Neuroprotective Properties

Beyond its anti-cancer effects, this compound also shows promise in neuroprotection. Research indicates that acridone derivatives can inhibit acetylcholinesterase (AChE) activity and prevent beta-amyloid aggregation, which are critical factors in Alzheimer's disease pathogenesis .

Table 2: Neuroprotective Actions of Acridone Derivatives

| Compound | AChE Inhibition (%) | Anti-Aβ Aggregation (%) |

|---|---|---|

| N-methylatalaphylline | 49.08 | 7.32 |

| Atalaphylline | 58.33 | 6.58 |

| This compound | TBD | TBD |

Further studies are needed to quantify the specific neuroprotective effects of this compound directly.

Pharmacokinetics and Toxicity Profile

In silico analyses have been conducted to predict the pharmacokinetic properties of this compound. These studies assess absorption, distribution, metabolism, excretion (ADME), and toxicity (T) profiles to evaluate its potential as a therapeutic agent.

Table 3: Predicted Pharmacokinetic Profile

| Parameter | Value |

|---|---|

| Absorption | High |

| Distribution | Moderate |

| Metabolism | Moderate |

| Excretion | Renal |

| Toxicity | Low |

These predictions suggest that this compound has favorable drug-like properties that warrant further investigation in clinical settings .

Propiedades

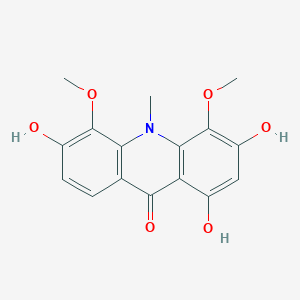

IUPAC Name |

1,3,6-trihydroxy-4,5-dimethoxy-10-methylacridin-9-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO6/c1-17-12-7(4-5-8(18)15(12)22-2)14(21)11-9(19)6-10(20)16(23-3)13(11)17/h4-6,18-20H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUASSSAVQTUJGE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC(=C2OC)O)C(=O)C3=C1C(=C(C=C3O)O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.